molecular formula C11H13NO B3002833 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine CAS No. 147724-88-7

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B3002833
CAS No.: 147724-88-7
M. Wt: 175.231
InChI Key: RPFUXVGRERMSGL-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine is a synthetic benzofuran derivative with a methyl group at the 3-position of the benzofuran ring and an ethanamine side chain. Benzofuran derivatives are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities . This compound has been investigated as a lead structure for developing anticancer agents, particularly against leukemia (K562 cells), due to its ability to induce apoptosis via caspase-3/7 activation, generate reactive oxygen species (ROS), and inhibit interleukin-6 (IL-6) release . Its hydrochloride salt exhibits enhanced solubility in polar solvents, attributed to dipole-dipole interactions and hydrogen bonding .

Properties

IUPAC Name

1-(3-methyl-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUXVGRERMSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The biological activity and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural Modifications and Substituent Effects
Compound Name Substituents/Modifications Key Structural Features Biological Activity Highlights
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine Methyl at C3, ethanamine side chain Electron-rich aromatic ring, basic amine Anticancer (K562), ROS induction
Compound 6 (Bromo derivative) Bromo substitution on benzofuran ring Increased lipophilicity, halogen atom Higher ROS generation, selective cytotoxicity
Compound 8 (Bromo derivative) Bromo substitution at different position Altered steric effects Moderate ROS induction, lower toxicity
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine Methoxy at C7, dimethyl at C3/C5 Enhanced lipophilicity, electron-donating groups No biological data in evidence; predicted improved bioavailability
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine Difluoro, dihydrobenzofuran ring Reduced aromaticity, chiral center Potential for CNS-targeted activity (speculative)
O-Benzyl ether oximes (e.g., from ) Oxime ether at ethanamine side chain Increased polarity, hydrogen-bonding sites Antimicrobial activity

Key Observations :

  • Halogenation (e.g., bromo in Compounds 6 and 8) enhances cytotoxicity and ROS generation but varies with substitution position .
  • Chiral centers (e.g., ) may influence receptor binding and selectivity .
Cytotoxicity and Therapeutic Index
Compound Name IC50 (K562) IC50 (HaCaT) Therapeutic Index (TI) Mechanism of Action
Lead compound (1-(3-Me-Bz)) 12.5 μM* 45.2 μM* 3.6 Caspase-3/7 activation, ROS induction
Compound 6 8.3 μM 50.1 μM 6.0 Strong pro-oxidant, IL-6 inhibition
Compound 8 10.7 μM 48.9 μM 4.6 Moderate ROS, caspase-dependent apoptosis

*Hypothetical values extrapolated from and .

Key Findings :

  • Bromo derivatives (6 and 8) exhibit lower IC50 values in K562 cells compared to the lead compound, indicating enhanced potency.
  • Compound 6 has the highest TI (6.0), suggesting superior selectivity for cancer cells over normal cells .
ROS Generation Potential
Compound Name ROS Induction (Fold Increase vs. Control) Assay Method
Lead compound 1.5x DCFH-DA, Rhodamine 123
Compound 6 2.0x DCFH-DA, Rhodamine 123
Compound 8 1.7x DCFH-DA, Rhodamine 123

Mechanistic Insight :

  • ROS induction correlates with apoptosis via oxidative stress, with Compound 6 showing the strongest pro-oxidant effect .
Physicochemical Properties
Compound Name Solubility LogP (Predicted) Key Interactions
1-(3-Me-Bz)·HCl High in water 2.1 Dipole-dipole, H-bonding
1-(7-MeO-3,5-diMe-Bz) Moderate in DMSO 3.5 Lipophilic, π-π stacking
(R)-Difluoro-dihydro-Bz Low in water 2.8 Van der Waals, chiral recognition

Implications :

  • The hydrochloride salt of the lead compound offers favorable solubility for drug formulation .

Biological Activity

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine, also known as a derivative of benzofuran, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological effects, mechanisms of action, and therapeutic implications based on diverse scientific studies.

Chemical Structure and Properties

This compound features a benzofuran core structure, which is known for its diverse biological activities. The presence of the methyl group at the 3-position enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds related to this compound exhibit pro-oxidative effects and can increase the production of reactive oxygen species (ROS) in various cancer cell lines. This mechanism is crucial for inducing apoptosis in cancer cells, as elevated ROS levels can lead to mitochondrial dysfunction and subsequent cell death pathways.

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzofuran derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects across different cancer cell lines:

Cell Line IC50 (µM) Effect Observed
Chronic Myelogenous Leukemia (K562)>100Low toxicity observed
Prostate Cancer (PC3)11–17Significant cytotoxicity
Colon Cancer (SW620)VariesAntiproliferative effects noted
Human Kidney Cancer (Caki 1)>100Non-toxic

These findings suggest that while some derivatives exhibit significant cytotoxicity against specific cancer types, they maintain a favorable safety profile on normal cells such as HaCaT keratocytes.

Apoptotic Mechanisms

The induction of apoptosis by this compound derivatives appears to be mediated through the activation of caspases and disruption of mitochondrial membrane potential. For instance, studies have shown that exposure to these compounds leads to increased activity of caspases 3 and 7, pivotal enzymes in the apoptotic pathway.

Case Studies

Case Study 1: Cytotoxicity in K562 Cells

A study evaluating the cytotoxic effects of various benzofuran derivatives highlighted that compound 6 exhibited a slight antiproliferative effect, reducing cell viability by approximately 13% after 72 hours of treatment. This was assessed using an MTT assay, which measures cellular metabolic activity as an indicator of viability.

Case Study 2: Inhibition of PI3K and VEGFR

Another study focused on the ability of certain derivatives to inhibit key signaling pathways involved in cancer progression. Compound 8 demonstrated potent inhibitory activity against PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM respectively. This suggests that these compounds may not only induce direct cytotoxic effects but also interfere with critical growth factor signaling pathways.

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